2,2'-Methylenebis(4-ethylphenol)

Description

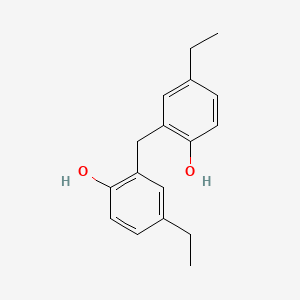

2,2'-Methylenebis(4-ethylphenol) (CAS: 88-24-4) is a phenolic antioxidant characterized by a methylene bridge linking two 4-ethylphenol moieties. Its molecular formula is C₁₇H₂₀O₂ (MW: 256.34 g/mol), though structural variations with tert-butyl substituents (e.g., 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol), CAS: 88-24-4, MW: 368.55 g/mol) are common in industrial applications . This compound is primarily utilized as a stabilizer in polymers such as ABS, PVC, and latex due to its excellent weather resistance and minimal discoloration .

Properties

CAS No. |

55252-54-5 |

|---|---|

Molecular Formula |

C17H20O2 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

4-ethyl-2-[(5-ethyl-2-hydroxyphenyl)methyl]phenol |

InChI |

InChI=1S/C17H20O2/c1-3-12-5-7-16(18)14(9-12)11-15-10-13(4-2)6-8-17(15)19/h5-10,18-19H,3-4,11H2,1-2H3 |

InChI Key |

QIEUDFDWAHQCFE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)CC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis(4-ethylphenol) typically involves the reaction of formaldehyde with 4-ethylphenol under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between the two phenol units. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product .

Industrial Production Methods: In industrial settings, the production of 2,2’-Methylenebis(4-ethylphenol) is often carried out in large-scale reactors where precise control over reaction conditions is maintained to ensure high yield and purity. The process may involve multiple purification steps, including crystallization and recrystallization, to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Methylenebis(4-ethylphenol) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, such as hydroquinones.

Substitution: It can undergo electrophilic aromatic substitution reactions, where substituents replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2,2'-Methylenebis(6-Tert-Butyl-4-Ethylphenol), often called "YOSHINOX 425", is a phenolic antioxidant with diverse applications, mainly as a resin additive or chemical . It is used in materials like ABS resins, latex, and PVCs .

Chemical Properties

- Chemical Name: 2,2'-Methylenebis(4-ethyl-6-t-butylphenol)

- CAS Number: 88-24-4

- METI Number: 4-93

- Molecular Formula:

- Molecular Weight: 369

- Functional Groups: Benzene ring, hydroxyl group (phenolic hydroxyl group)

Applications

- Resin Additive: It serves as an additive in resins .

- Chemical Intermediate: It is used as a chemical in various applications .

- Specific Resin Applications: It is suitable for ABS resins and PVCs .

- Antioxidant: Functions as a synthetic antioxidant .

Properties and Characteristics

- Weather Resistance: Offers excellent weather resistance .

- Viscosity Stability: Provides excellent viscosity stability with minimal discoloration .

Synthesis

- 2,2'-Methylene-bis-(4-ethyl-6-tert-butylphenol) can be synthesized by reacting 2,6-ditert.butyl-4-ethylphenol with methylal in the presence of concentrated sulfuric acid .

- The desired product can be separated following a procedure, yielding 2,2'-methylenebis(4-ethyl-6-tert.butylphenol) with a melting point of 123-125°C .

Safety and Toxicity

- Chronic Oral Toxicity: Studies have been conducted on the chronic oral toxicity of 2,2'-methylenebis(4-ethyl-6-tert-butylphenol) in rats .

- Mitochondrial Effects: Research indicates the compound affects hepatic mitochondrial oxidative phosphorylation . A low concentration can increase state 4 respiration .

Additional Information

Mechanism of Action

The mechanism by which 2,2’-Methylenebis(4-ethylphenol) exerts its effects involves its interaction with various molecular targets and pathways. For example, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. It may also modulate enzyme activities and influence cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogues differ in substituents on the phenolic rings, influencing molecular weight, melting points, and solubility:

Key Observations :

- Ethyl and tert-butyl substituents enhance thermal stability and lipid solubility, making these variants suitable for high-temperature polymer processing .

- The methyl-substituted analogue (C₁₅H₁₆O₂) has a lower molecular weight and higher crystallinity (melting point 125°C) compared to ethyl derivatives .

Antioxidant Efficacy and Stability

- 2,2'-Methylenebis(4-ethylphenol): Demonstrates superior viscosity stability in latex and ABS resins, with minimal discoloration under UV exposure .

- 2,2'-Methylenebis(6-tert-butyl-4-methylphenol): Exhibits higher radical-scavenging activity due to steric hindrance from tert-butyl groups, but may cause polymer yellowing over time .

- 4,4'-Butylidenebis(3-methyl-6-tert-butylphenol): Less effective in prothrombin reduction studies (32% decrease vs. control) compared to methyl-tert-butyl analogues, suggesting lower bioactivity .

Toxicity Profiles

Key Findings :

- Ethyl-substituted variants show slightly lower NOAEL values than methyl analogues, indicating marginally higher toxicity risks .

- Tert-butyl groups may reduce metabolic degradation, leading to bioaccumulation concerns .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying 2,2'-Methylenebis(4-ethylphenol) to achieve >95% purity for research applications?

- Methodological Answer : Synthesis typically involves condensation of 4-ethylphenol with formaldehyde under acidic or basic catalysis. To ensure purity (>95%), recrystallization using non-polar solvents (e.g., hexane) or column chromatography with silica gel is recommended. Quality control should include HPLC analysis and comparison with certified reference standards (e.g., CAS 88-24-4) .

Q. How can researchers characterize the molecular structure and purity of 2,2'-Methylenebis(4-ethylphenol) using spectroscopic techniques?

- Methodological Answer : Use a combination of:

- FT-IR : Confirm phenolic O-H stretching (~3400 cm⁻¹) and methylene bridge (C-H bending, ~1450 cm⁻¹).

- NMR : ¹H NMR should show peaks for tert-butyl groups (δ 1.3–1.4 ppm), aromatic protons (δ 6.5–7.2 ppm), and methylene bridges (δ 3.8–4.2 ppm).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 368.55 (C₂₅H₃₆O₂) .

Advanced Research Questions

Q. What experimental and computational approaches are used to evaluate the antioxidant mechanism of 2,2'-Methylenebis(4-ethylphenol)?

- Methodological Answer :

- Experimental : Perform DPPH radical scavenging assays to measure IC₅₀ values. Compare results with structurally similar antioxidants (e.g., 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)) .

- Computational : Use density functional theory (DFT) to calculate bond dissociation energies (BDE) of O-H groups. Lower BDE correlates with higher antioxidant activity .

Q. How can researchers resolve contradictions between antioxidant efficacy and subchronic toxicity data for this compound?

- Methodological Answer : Conduct dose-response studies in rodent models to identify thresholds for toxicity (e.g., testicular atrophy at 500 mg/kg/day in rats) . Pair these with in vitro assays (e.g., mitochondrial uncoupling tests in liver cells) to clarify mechanistic conflicts .

Q. What strategies are effective for studying the thermal stability and decomposition pathways of 2,2'-Methylenebis(4-ethylphenol) in polymer matrices?

- Methodological Answer : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (e.g., ~250°C). Pair with pyrolysis-GC/MS to detect volatile byproducts (e.g., tert-butylphenol derivatives) .

Q. How can quantum mechanics (QM) and molecular dynamics (MD) simulations predict the compound’s antioxidant performance in rubber composites?

- Methodological Answer :

- QM : Calculate Gibbs free energy (ΔG) of O-H bond dissociation to compare with natural rubber’s C-H bond stability .

- MD : Simulate diffusion coefficients in polymer matrices to assess migration resistance .

Q. What comparative frameworks are used to evaluate 2,2'-Methylenebis(4-ethylphenol) against analogs like 2,2'-Methylenebis(4-methyl-6-nonylphenol)?

- Methodological Answer : Use accelerated aging tests (e.g., oxygen uptake measurements in rubber) and structural analysis (XRD for crystallinity differences). Correlate alkyl chain length (ethyl vs. nonyl) with antioxidant retention .

Q. How do researchers assess the compound’s safety in food-contact materials under FDA guidelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.